6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUMVBCXDLOULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237725 | |
| Record name | Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89457-10-3 | |
| Record name | 5-Bromo-7-chloro-2-(trifluoromethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89457-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089457103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 6-bromo-4-chloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitroaniline and trifluoroacetic acid.
Nitration: The first step involves the nitration of 4-chloro-2-nitroaniline to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder or tin chloride.
Cyclization: The amine group undergoes cyclization with trifluoroacetic acid to form the benzimidazole ring.
Halogenation: Finally, the compound is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
General Reactivity
The reactivity of 6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole is influenced by the electrophilic nature of its halogen substituents. Typical reactions include:
Specific reaction conditions, including temperature and solvent choice, are crucial in determining the outcome of these reactions, and optimization is essential to maximize product yield and minimize side reactions. The trifluoromethyl group enhances the compound's chemical stability and lipophilicity, making it of interest in various chemical and biological applications.
3.1. Use as a Pharmaceutical Intermediate
Benzimidazole derivatives, including 6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole, have diverse applications in medicinal chemistry due to their ability to interact with various biological targets. They are used in creating oral, topical, or injectable compositions .
3.3. Key Features and Reactivity Enhancements
The uniqueness of 7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole lies in its combination of both bromine and chlorine atoms, which significantly influences its reactivity and interactions with biological targets. The trifluoromethyl group further enhances its stability, making it a valuable compound for various applications.
3.4. Reactions with Biological Targets
Interaction studies have focused on understanding how 6-Bromo-4-chloro-1H-benzimidazole binds to various biological targets. Key findings include its binding affinity with enzymes involved in bacterial cell wall synthesis, suggesting potential applications in antibiotic development. Further research is needed to elucidate its full mechanism of action and therapeutic applications.
Data Table: Related Benzimidazole Compounds and Their Features
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Bromo-5-chloro-1H-benzimidazole | 1360953-55-4 | Similar structure but with different halogen positioning |
| 4-Chloro-2-(trifluoromethyl)aniline | 683240-53-1 | Lacks bromine; potential similar activities |
| 6-Bromo-2-(trifluoromethyl)benzimidazole | 1804185-95-X | Variation in halogen placement; distinct reactivity |
| 7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole | N/A | Combination of both bromine and chlorine atoms, which significantly influences its reactivity and interactions with biological targets |
| 4-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole | N/A | Lacks bromine substitution; Less reactive due to absence of bromine |
| 7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole | N/A | Lacks chlorine substitution; Different reactivity profile |
| 4-Chloro-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole | N/A | Substitutes a methyl group instead of bromine; Altered lipophilicity due to methyl group |
These variations in substituents lead to differences in reactivity, stability, and biological activity, making each compound suitable for specific applications in research and development.
Scientific Research Applications
6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of agrochemicals and materials science for creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential biological activities.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents and key properties of 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole with similar derivatives:
Key Observations :
- Trifluoromethyl Group : The CF₃ group at position 2 is a common feature in bioactive benzimidazoles, contributing to metabolic stability and lipophilicity .
- Solubility : Fluorine substitution (e.g., in 4-chloro-6-fluoro-2-CF₃) improves solubility relative to bromo/chloro analogs, which could influence bioavailability .
Crystallographic and Structural Insights
- Hydrogen Bonding : Benzimidazole derivatives with CF₃ and halogens often form C–H···F and C–H···π interactions, stabilizing crystal structures .
- Planarity : The benzimidazole core remains planar in all analogs, but bulky substituents (e.g., Br at position 6) may introduce slight torsional distortions, affecting packing efficiency .
Biological Activity
6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H3BrClF3N2
- CAS Number : 89457-10-3
- Melting Point : 235-240 °C
- Functional Groups : Bromine, chlorine, and trifluoromethyl groups enhance its reactivity and lipophilicity, facilitating membrane penetration and interaction with biological targets .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases. In vitro studies reported IC50 values ranging from 80 to 90 nM for AChE inhibition .
- Anticancer Activity : The compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has been noted to suppress tumor growth in mouse models when tested against MCF cell lines .
Biological Activity Overview
Case Studies
- Anticancer Efficacy : A study involving the administration of this compound in tumor-bearing mice demonstrated a significant reduction in tumor size compared to control groups. Flow cytometry analyses indicated increased apoptosis rates correlating with higher dosages .
- Neuroprotective Effects : In vitro assays showed that the compound effectively inhibited AChE, suggesting its potential as a treatment for conditions like Alzheimer's disease. The structure-activity relationship highlighted that the presence of the trifluoromethyl group was crucial for enhancing inhibitory potency .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the benzimidazole scaffold significantly influence biological activity:
- The introduction of halogen substituents (like bromine and chlorine) enhances lipophilicity and biological interaction.
- Trifluoromethyl groups contribute to increased potency by improving membrane permeability and binding affinity to target enzymes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via multi-step reactions, often starting with halogenated benzimidazole precursors. Key steps include nucleophilic substitution and cyclization under controlled conditions. For example, reactions with NaH in DMF and appropriate benzyl halides can introduce substituents at specific positions . Optimization requires adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity and minimize side products. Purity is validated via HPLC and elemental analysis .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions, with deshielding effects observed for bromo and trifluoromethyl groups (e.g., F NMR at δ -60 to -70 ppm for CF) .
- X-ray Crystallography : SHELX software is used for structure refinement. The asymmetric unit often contains two independent molecules with planar benzimidazole cores (dihedral angles <10°) and intermolecular C–H⋯N hydrogen bonds stabilizing the crystal lattice .
Q. What biological activities are associated with this compound, and how are in vitro assays designed to evaluate them?
- Methodology : The compound exhibits antiparasitic and antifungal activity, likely due to its ability to disrupt microtubule assembly or bind to β-tubulin. Assays include:
- Protozoan viability tests : IC determinations against Trichinella spiralis or Leishmania spp. using Alamar Blue assays .
- Enzyme inhibition studies : Competitive binding assays with radiolabeled substrates (e.g., H-colchicine) to assess β-tubulin affinity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic or spectroscopic data for this compound?
- Methodology :
- DFT Calculations : Compare experimental vs. computed bond lengths/angles (e.g., C–Br = 1.89 Å experimentally vs. 1.91 Å theoretically) to identify structural anomalies .
- SHELXL Refinement : Use high-resolution data (R-factor <5%) and TWIN/BASF commands to model disorder or twinning in crystals .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R_2$$^2(6) motifs) and validate packing interactions .
Q. What strategies improve the aqueous solubility of this hydrophobic benzimidazole derivative for in vivo studies?
- Methodology :
- Cyclodextrin Complexation : Form inclusion complexes with HPβCD (1:1 molar ratio) confirmed via phase-solubility diagrams and ROESY NMR to detect host-guest interactions .
- Prodrug Design : Introduce phosphate esters at the N1 position, which hydrolyze in physiological conditions to release the active compound .
Q. How do substituent electronic effects (e.g., Br, CF) influence the compound’s reactivity and bioactivity?
- Methodology :
- QSAR Modeling : Use Hammett σ constants (σ = +0.26, σ = +0.54) to correlate electronic parameters with bioactivity. A negative ρ value in regression models suggests electron-withdrawing groups enhance antiparasitic potency .
- Docking Simulations : AutoDock Vina predicts binding poses in β-tubulin’s active site, with CF forming hydrophobic contacts with Val and Br occupying a halogen-bonding pocket .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Methodology :
- Disorder Modeling : For disordered trifluoromethyl groups, use PART commands in SHELXL and assign anisotropic displacement parameters (ADPs) to overlapping atoms .
- Twinning Analysis : Employ Hooft y parameters and PLATON’s TWIN check to identify twin laws (e.g., 180° rotation about [001]) and refine using TWIN/BASF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
